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Compound of Interest

Compound Name: Pyrazinecarbonitrile

Cat. No.: B1219330 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Pyrazinecarbonitrile, also known as 2-cyanopyrazine, is a pivotal heterocyclic building block

in the synthesis of a wide array of pharmaceutical intermediates. Its inherent reactivity and the

versatile chemistry of the pyrazine ring system make it an attractive starting material for the

construction of complex molecular architectures found in numerous active pharmaceutical

ingredients (APIs). These application notes provide detailed protocols and quantitative data for

the synthesis of key pharmaceutical intermediates derived from pyrazinecarbonitrile and its

derivatives, including the anti-tuberculosis agent Pyrazinamide, the antiviral drug Favipiravir,

and precursors for Cathepsin C inhibitors.

Synthesis of Pyrazinamide
Pyrazinamide is a first-line medication for the treatment of tuberculosis. A highly efficient

method for the synthesis of Pyrazinamide is the direct hydration of pyrazinecarbonitrile. The

following protocol details a continuous flow synthesis that offers excellent yield and purity.
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Parameter Value Reference

Starting Material Pyrazinecarbonitrile [1]

Product Pyrazinamide [1]

Catalyst Manganese Dioxide (MnO₂) [1]

Solvent H₂O/iPrOH (10:1 v/v) [1]

Temperature 98 °C [1]

Flow Rate 1.6 mL/min [1]

Reaction Time 9.5 hours (for entire solution) [1]

Yield 95-97% [1]

Purity >99.9% [1]

Melting Point 191–194 °C [1]

Experimental Protocol: Continuous Flow Hydration of
Pyrazinecarbonitrile[1]

A solution of pyrazinecarbonitrile is prepared in a 10:1 (v/v) mixture of water and

isopropanol.

A column reactor is packed with manganese dioxide.

The pyrazinecarbonitrile solution is fed through the heated reactor at a constant flow rate.

The reactor output is collected in a vessel where the pyrazinamide product precipitates as a

white solid.

After the entire solution has passed through the reactor, the column is washed with the

solvent mixture.

The combined effluent is cooled to 5 °C for 14 hours to complete crystallization.
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The solid precipitate is collected by filtration and dried under vacuum to yield pure

pyrazinamide.

Workflow for Pyrazinamide Synthesis
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Feed
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Crystallization
(5 °C, 14 h)
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Pyrazinamide
(95-97% Yield, >99.9% Purity)

Click to download full resolution via product page

Caption: Continuous flow synthesis of Pyrazinamide.

Synthesis of Favipiravir Intermediates and
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Favipiravir (T-705) is a broad-spectrum antiviral drug. A common synthetic route involves the

use of pyrazinecarbonitrile derivatives, such as 3,6-dichloropyrazine-2-carbonitrile. This

intermediate can be synthesized from 2-aminopyrazine in a multi-step process.[2]

Quantitative Data: Synthesis of 3,6-Dichloropyrazine-2-
carbonitrile[2]

Step Intermediate Reagents Yield
Melting Point
(°C)

1
2-amino-5-

chloropyrazine
NCS - -

2

2-amino-3-

bromo-5-

chloropyrazine

NBS 87% 108-110

3

2-amino-5-

chloro-3-

cyanopyrazine

Pd(PPh₃)₄,

Zn(CN)₂
- -

4

3,6-

Dichloropyrazine

-2-carbonitrile

t-BuONO, CuCl₂ 81% 93-94

Quantitative Data: Synthesis of Favipiravir from 3,6-
Dichloropyrazine-2-carbonitrile[2][3]
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Step
Intermediate/P
roduct

Reagents Yield
Melting Point
(°C)

1

3,6-

Difluoropyrazine-

2-carbonitrile

KF - -

2

6-Fluoro-3-

hydroxypyrazine-

2-carbonitrile

NaHCO₃, H₂O - -

3

6-Fluoro-3-

hydroxypyrazine-

2-carboxamide

(Favipiravir)

H₂O₂ 82% 176-178

Overall Yield Favipiravir 43%

Purity Favipiravir >99%

Experimental Protocols
Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (8)[2] This synthesis involves a four-step

sequence starting from 2-aminopyrazine:

Chlorination: Regioselective chlorination of 2-aminopyrazine with N-chlorosuccinimide

(NCS).

Bromination: Bromination of the resulting 2-amino-5-chloropyrazine with N-

bromosuccinimide (NBS).

Cyanation: Palladium-catalyzed cyanation of the brominated intermediate using zinc

cyanide.

Sandmeyer Reaction: Diazotization of the amino group followed by chlorination to yield 3,6-

dichloropyrazine-2-carbonitrile.

Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile[3]
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Fluorination: The 3,6-dichloropyrazine-2-carbonitrile is subjected to fluorination using

potassium fluoride (KF).

Hydroxylation: The resulting difluoro intermediate undergoes selective hydroxylation.

Nitrile Hydrolysis: The nitrile group is hydrolyzed to an amide to yield Favipiravir.

Synthetic Pathway to Favipiravir
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Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

Synthesis of Favipiravir
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Caption: Synthesis of Favipiravir from 2-Aminopyrazine.
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Synthesis of Cathepsin C Inhibitor Intermediate
3-Chloropyrazine-2-carbonitrile, a derivative of pyrazinecarbonitrile, serves as a key

intermediate in the synthesis of Cathepsin C inhibitors, which are of interest for treating

inflammatory diseases.

Quantitative Data
Parameter Value Reference

Starting Material 3-Chloropyrazine-2-carbonitrile [4]

Co-reactant
1,1-dimethylethyl (3S)-3-

pyrrolidinylcarbamate
[4]

Product
Intermediate for Cathepsin C

inhibitor
[4]

Solvent Tetrahydrofuran (THF) [4]

Base Triethylamine (Et₃N) [4]

Temperature 80 °C [4]

Reaction Time 15 hours [4]

Yield
>100% (contained residual

solvent)
[4]

Experimental Protocol: Synthesis of a Cathepsin C
Inhibitor Intermediate[4]

To a solution of 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate (3.58 mmol) and 3-

chloropyrazine-2-carbonitrile (3.58 mmol) in THF (5.0 mL), add triethylamine (7.17 mmol).

Cap the reaction vial and heat the mixture to 80 °C for 15 hours.

After cooling, dilute the reaction mixture with ethyl acetate (~20 mL) and wash with brine

(~30 mL).

Extract the aqueous layer with ethyl acetate (~20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo to afford the title compound as a tan solid.

Reaction Scheme for Cathepsin C Inhibitor Intermediate

3-Chloropyrazine-2-carbonitrile

Cathepsin C Inhibitor Intermediate

Et₃N, THF
80 °C, 15 h

1,1-dimethylethyl
(3S)-3-pyrrolidinylcarbamate

Click to download full resolution via product page

Caption: Synthesis of a Cathepsin C inhibitor intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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